(1E)-1-methoxy-4-methylpent-1-en-3-one
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Overview
Description
(1E)-1-methoxy-4-methylpent-1-en-3-one is an organic compound with the molecular formula C7H12O2 It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-methoxy-4-methylpent-1-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with methyl vinyl ketone, followed by methoxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methoxylation step, and the reaction conditions are optimized to maximize the output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-methoxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones depending on the nucleophile used.
Scientific Research Applications
(1E)-1-methoxy-4-methylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1E)-1-methoxy-4-methylpent-1-en-3-one exerts its effects involves interactions with various molecular targets. The enone moiety can participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-methoxy-4-methylpent-1-en-3-one: shares similarities with other enones such as methyl vinyl ketone and mesityl oxide.
Methyl vinyl ketone: A simpler enone with similar reactivity but lacks the methoxy group.
Mesityl oxide: Another enone with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
The presence of the methoxy group in this compound imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
56279-29-9 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-1-methoxy-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(8)4-5-9-3/h4-6H,1-3H3/b5-4+ |
InChI Key |
PKXGXOKZMDITQP-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/OC |
Canonical SMILES |
CC(C)C(=O)C=COC |
Purity |
95 |
Origin of Product |
United States |
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